molecular formula C9H12N2O2 B2537816 5-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid CAS No. 1368618-84-1

5-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2537816
CAS RN: 1368618-84-1
M. Wt: 180.207
InChI Key: IGQPAFZXFRCHSF-UHFFFAOYSA-N
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Description

The compound 5-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound is modified with a cyclopropyl group at the 5-position, an ethyl group at the 1-position, and a carboxylic acid group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One common approach is the 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds, which provides pyrazoles with excellent regioselectivity and good yields . Another method involves the reaction of ethyl 3-aryl-1H-pyrazole-5-carboxylate with 2-aryloxymethylepoxide in the presence of potassium carbonate, yielding a series of novel small molecules . Additionally, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate can undergo selective cyclocondensation with 1,3-dicarbonyl compounds to give partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis. Single crystal X-ray diffraction studies can confirm the 3D molecular structure, as demonstrated for ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . The crystal structure is often stabilized by intermolecular hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. For instance, they can be used as precursors in Sonogashira-type cross-coupling reactions with alkynes to obtain alkynyl pyrazoles, which can then undergo cyclization to form different condensed pyrazoles . They can also be transformed into cyano esters, which serve as precursors to chemical hybridizing agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyrazole ring. The presence of electron-withdrawing or electron-donating groups can affect the acidity of the carboxylic acid group and the overall stability of the compound. The crystal structure analysis provides insights into the solid-state properties, including molecular conformation and intermolecular interactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : A study by Xue et al. (2016) explores the synthesis of 1,3,5-trisubstituted pyrazoles, including compounds structurally related to 5-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid, using 1-cyanocyclopropane-1-carboxylates and arylhydrazines. This approach offers access to diverse pyrazole derivatives (Xue et al., 2016).
  • Structural Diversity : The work by Arbačiauskienė et al. (2011) highlights the use of ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates to synthesize various condensed pyrazoles, showcasing the structural versatility of pyrazole derivatives (Arbačiauskienė et al., 2011).

Coordination Polymers and Chemical Interactions

  • Coordination Polymers : Cheng et al. (2017) discuss the synthesis of coordination polymers using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. Their research highlights the application in constructing metal coordination polymers, relevant to materials science (Cheng et al., 2017).

Chemical Hybridizing Agents

  • Agricultural Applications : Beck et al. (1988) describe the conversion of pyrazole derivatives into cyano esters, which are precursors for chemical hybridizing agents in agriculture, specifically for wheat and barley (Beck et al., 1988).

Corrosion Inhibition

  • Industrial Applications : Herrag et al. (2007) investigated pyrazole derivatives as corrosion inhibitors for steel in acidic environments. This application is significant in industrial settings, where corrosion prevention is crucial (Herrag et al., 2007).

Safety and Hazards

According to the safety data sheet, this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-cyclopropyl-1-ethylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-11-8(6-3-4-6)5-7(10-11)9(12)13/h5-6H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQPAFZXFRCHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1368618-84-1
Record name 5-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid
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